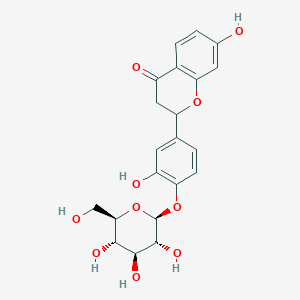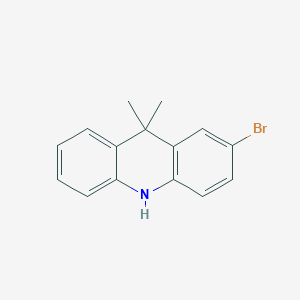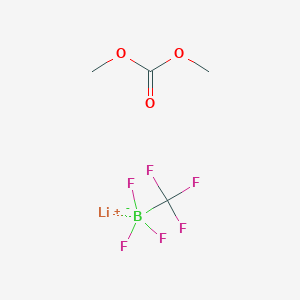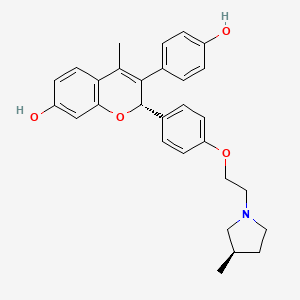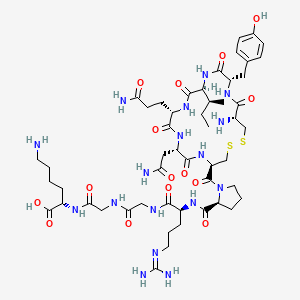
Hydrin 1'
Overview
Description
Hydrin 1, also known as 1,2,3-indanetrione hydrate, is a stable, hydrated product of 1,2,3-indanetrione. It is a strong electrophile that reacts with nucleophiles such as ammonia, amines, enamines, ureas, amides, and anilines. This compound is widely used in organic synthesis due to its unique chemical structure and reactivity .
Mechanism of Action
Target of Action
Hydrin 1, also known as ammonium lactate, primarily targets the skin, specifically the outermost layer . It is used for the symptomatic treatment of dry, scaly skin (xerosis) and ichthyosis vulgaris .
Mode of Action
Hydrin 1 exhibits its effects by acting as a humectant when applied to the skin . Humectants are substances that promote moisture retention. They work by attracting water molecules, helping to keep the skin hydrated. Hydrin 1 also prevents keratinization of the epidermal skin layer, which keeps the skin smoother and hydrated for a longer time .
Biochemical Pathways
It is known that hydrin 1, when applied to the skin, may act to decrease corneocyte cohesion . This action could potentially influence the desquamation process, promoting the removal of dead skin cells and improving skin texture and appearance.
Pharmacokinetics
In vitro studies of percutaneous absorption of ammonium lactate lotion indicate that approximately 58% of the material was absorbed after 68 hours . This suggests that Hydrin 1 may have a slow absorption rate through the skin.
Result of Action
The application of Hydrin 1 results in increased skin hydration and improved skin texture. By acting as a humectant and preventing keratinization, Hydrin 1 helps to keep the skin smooth and moisturized . This can provide temporary relief from the symptoms of dry, scaly skin conditions like xerosis and ichthyosis vulgaris .
Preparation Methods
Hydrin 1 can be synthesized through various methods. One common synthetic route involves the oxidation of indane-1,2,3-trione. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. Industrial production methods often involve the use of more sustainable and efficient processes, such as the use of hydrotalcite-derived basic oxides for the conversion of glycerol into epichlorohydrin .
Chemical Reactions Analysis
Hydrin 1 undergoes several types of chemical reactions, including:
Oxidation: Hydrin 1 can be oxidized to form various oxidation products.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: Hydrin 1 reacts with nucleophiles to form substitution products. Common reagents include ammonia, amines, and enamines.
Scientific Research Applications
Hydrin 1 has a wide range of scientific research applications:
Comparison with Similar Compounds
Hydrin 1 is unique due to its strong electrophilic nature and ability to form a dehydrated triketone analogue. Similar compounds include:
Epichlorohydrin: Used in the production of epoxy resins and has similar reactivity with nucleophiles
Chloro-sulfonated polyethylene: Used in industrial applications for its resistance to fuels and oils.
Hydrin 1 stands out due to its versatility in forming complex molecular architectures and its broad range of applications in various fields.
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H81N17O15S2/c1-3-26(2)41-48(80)63-31(15-16-37(54)70)44(76)65-34(21-38(55)71)45(77)66-35(25-85-84-24-29(53)42(74)64-33(46(78)67-41)20-27-11-13-28(69)14-12-27)49(81)68-19-7-10-36(68)47(79)62-30(9-6-18-58-51(56)57)43(75)60-22-39(72)59-23-40(73)61-32(50(82)83)8-4-5-17-52/h11-14,26,29-36,41,69H,3-10,15-25,52-53H2,1-2H3,(H2,54,70)(H2,55,71)(H,59,72)(H,60,75)(H,61,73)(H,62,79)(H,63,80)(H,64,74)(H,65,76)(H,66,77)(H,67,78)(H,82,83)(H4,56,57,58)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRWVVYMJJBIRH-IWZJHKITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)CC(=O)N)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)CC(=O)N)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H81N17O15S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746730 | |
| Record name | PUBCHEM_71312155 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148440-73-7 | |
| Record name | PUBCHEM_71312155 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Hydrin 1 and how does it differ from vasotocin?
A1: Hydrin 1 is a peptide hormone found in the African clawed frog, Xenopus laevis. It acts as a precursor to vasotocin, a hormone with similar functions to vasopressin in mammals [, ]. Structurally, Hydrin 1 is a C-terminally extended form of vasotocin, featuring an additional Gly-Lys-Arg sequence []. While both peptides exhibit hydroosmotic activity, stimulating water reabsorption in the skin and bladder, Hydrin 1 lacks the antidiuretic effect seen with vasotocin [, ].
Q2: How does Hydrin 1 interact with cells to exert its effects?
A2: Hydrin 1, like other neurohypophysial hormones, exerts its effects by binding to specific receptors on the surface of target cells []. While its precise receptor remains unidentified, research suggests it differs from the vasotocin receptor found in the kidney []. Upon binding, Hydrin 1 is believed to initiate a signaling cascade that ultimately leads to increased water permeability in the skin and bladder []. This process likely involves the mobilization and insertion of aquaporin water channels into the apical membrane of epithelial cells, facilitating water transport [, ].
Q3: What is the physiological significance of Hydrin 1 in Xenopus laevis?
A3: Xenopus laevis, being a fully aquatic frog, faces unique osmoregulatory challenges. Hydrin 1, with its potent hydroosmotic action on the skin and bladder, likely plays a crucial role in maintaining water balance in this species [, ]. By promoting water reabsorption through these organs, Hydrin 1 helps prevent excessive water loss and maintains proper osmotic balance within the frog's body [].
Q4: Has the receptor for Hydrin 1 been identified?
A4: While the specific receptor for Hydrin 1 has not been definitively identified, research using a fluorescent Hydrin 1 analogue suggests it interacts with receptors similar to, but distinct from, vasotocin receptors []. The study demonstrated that this analogue could stimulate water flow across toad bladders and displace a tritium-labeled vasopressin analogue from cell membranes, indicating interaction with a vasotocin-like receptor [].
Q5: How does the potency of Hydrin 1 compare to vasotocin and other related peptides?
A5: Studies using toad bladder as a model system have shown that a deaminated form of Hydrin 1 (d-Hydrin) is actually more potent than vasotocin in stimulating water flow and displacing a tritium-labeled vasopressin analogue from cell membranes []. This suggests that modifications to the N-terminal of Hydrin 1 can enhance its activity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)
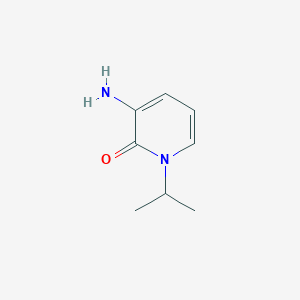
![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)
![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)
![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)
![2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid](/img/structure/B3027958.png)
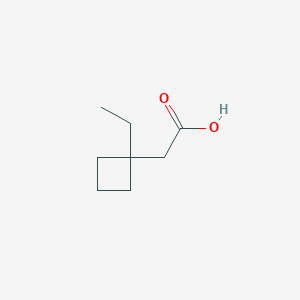
![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)
![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)
